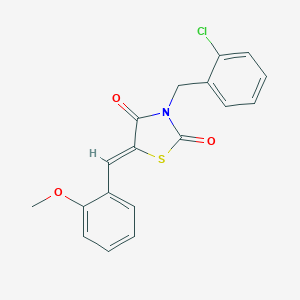
(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CMT-3, is a compound synthesized from thiazolidinedione and benzylidene malononitrile. It has been found to have potential therapeutic benefits in the treatment of cancer, inflammation, and bone diseases.
作用機序
The mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are overexpressed in cancer cells and contribute to tumor growth and invasion.
Biochemical and Physiological Effects
(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and reduce inflammation. (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to increase bone density and reduce bone loss in animal models of osteoporosis.
実験室実験の利点と制限
One advantage of using (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic benefits in cancer treatment, inflammation, and bone diseases. (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied and has shown promising results in preclinical studies.
However, one limitation of using (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to administer and study. Additionally, (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for the study of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential therapeutic benefits in cancer treatment, inflammation, and bone diseases. Clinical trials will be needed to determine its safety and efficacy in humans.
Another direction is to study the mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in more detail. Understanding how (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione inhibits the activity of MMPs and other enzymes involved in cancer cell growth and inflammation could lead to the development of more effective therapies.
Finally, future research could focus on improving the solubility and bioavailability of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, which could make it easier to administer and study in lab experiments.
合成法
The synthesis of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of thiazolidinedione with benzylidene malononitrile, followed by the addition of 2-chlorobenzyl chloride and 2-methoxybenzaldehyde. The final product is obtained through a series of purification steps.
科学的研究の応用
(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to cancer treatment, (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been studied for its anti-inflammatory and bone-protective effects. It has been found to reduce inflammation in animal models of arthritis and to increase bone density in animal models of osteoporosis.
特性
製品名 |
(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C18H14ClNO3S |
分子量 |
359.8 g/mol |
IUPAC名 |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H14ClNO3S/c1-23-15-9-5-3-6-12(15)10-16-17(21)20(18(22)24-16)11-13-7-2-4-8-14(13)19/h2-10H,11H2,1H3/b16-10- |
InChIキー |
CWPMBRWZGKFHJT-YBEGLDIGSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
正規SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{4-[(4-Methylbenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300843.png)

![5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300849.png)
![ethyl 2-{2-hydroxy-5-nitrobenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300850.png)
![ethyl 2-(2,5-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300851.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300852.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300853.png)

![ethyl 2-(3-hydroxy-4-methoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300855.png)
![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300856.png)
![ethyl 2-({5-nitro-2-furyl}methylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300861.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300862.png)
![4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300864.png)